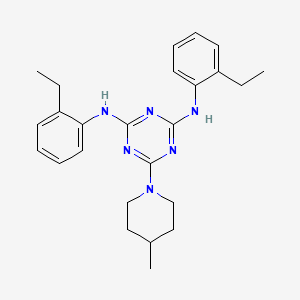![molecular formula C22H26N2O B11603445 1-hexyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazole](/img/structure/B11603445.png)
1-hexyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-己基-2-[(E)-2-(4-甲氧基苯基)乙烯基]-1H-苯并咪唑是一种有机化合物,属于苯并咪唑类。苯并咪唑是杂环芳香族有机化合物,其结构与苯和咪唑有关。这种特殊化合物具有己基、甲氧基苯基和乙烯基连接,使其成为各种科学应用中独特而有趣的分子。
准备方法
合成路线和反应条件
1-己基-2-[(E)-2-(4-甲氧基苯基)乙烯基]-1H-苯并咪唑的合成通常涉及以下步骤:
苯并咪唑核的形成: 苯并咪唑核可以通过邻苯二胺与羧酸或其衍生物在酸性条件下的缩合反应合成。
己基的引入: 己基可以通过使用己基卤化物在碱的存在下进行烷基化反应引入。
乙烯基连接的连接: 乙烯基连接通过赫克反应引入,其中苯并咪唑衍生物在钯催化剂的存在下与乙烯基卤化物偶联。
甲氧基苯基基团的添加:
工业生产方法
1-己基-2-[(E)-2-(4-甲氧基苯基)乙烯基]-1H-苯并咪唑的工业生产遵循类似的合成路线,但规模更大。反应针对产率和纯度进行了优化,并且使用连续流动反应器和自动化系统确保生产一致性。
化学反应分析
反应类型
1-己基-2-[(E)-2-(4-甲氧基苯基)乙烯基]-1H-苯并咪唑会经历各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或三氧化铬等氧化剂氧化,导致形成相应的酮或羧酸。
还原: 使用氢化锂铝或硼氢化钠等试剂的还原反应可以将该化合物转化为相应的醇或胺。
取代: 亲核取代反应可以在苄基位置发生,其中卤素或其他亲核试剂可以取代氢原子。
常用试剂和条件
氧化: 高锰酸钾、三氧化铬、酸性或碱性条件。
还原: 氢化锂铝、硼氢化钠、无水条件。
取代: 卤素、胺或硫醇等亲核试剂、极性溶剂。
主要产物
氧化: 酮、羧酸。
还原: 醇、胺。
取代: 卤代衍生物、取代的苯并咪唑。
科学研究应用
1-己基-2-[(E)-2-(4-甲氧基苯基)乙烯基]-1H-苯并咪唑在科学研究中具有广泛的应用:
化学: 用作合成更复杂分子的构建块,以及配位化学中的配体。
生物学: 由于其苯并咪唑核心,其作为抗菌和抗病毒剂的潜力正在研究中。
医药: 探索其潜在的治疗效果,包括抗炎和抗癌特性。
工业: 由于其独特的结构特征,它被用于开发新材料,例如聚合物和染料。
作用机制
1-己基-2-[(E)-2-(4-甲氧基苯基)乙烯基]-1H-苯并咪唑的作用机制涉及其与各种分子靶标和途径的相互作用:
分子靶标: 该化合物可以与酶和受体结合,调节其活性。例如,它可能抑制参与微生物生长或癌细胞增殖的酶。
涉及的途径: 该化合物可以影响信号通路,例如 NF-κB 通路,导致抗炎作用,或凋亡通路,导致癌细胞死亡。
相似化合物的比较
1-己基-2-[(E)-2-(4-甲氧基苯基)乙烯基]-1H-苯并咪唑可以与其他苯并咪唑衍生物进行比较:
类似化合物: 2-[(E)-2-(4-甲氧基苯基)乙烯基]-1H-苯并咪唑、1-己基-2-[(E)-2-(4-羟基苯基)乙烯基]-1H-苯并咪唑。
独特性: 己基和甲氧基苯基的存在使其独一无二,与其他苯并咪唑衍生物相比,提供了独特的理化性质和生物活性。
属性
分子式 |
C22H26N2O |
|---|---|
分子量 |
334.5 g/mol |
IUPAC 名称 |
1-hexyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]benzimidazole |
InChI |
InChI=1S/C22H26N2O/c1-3-4-5-8-17-24-21-10-7-6-9-20(21)23-22(24)16-13-18-11-14-19(25-2)15-12-18/h6-7,9-16H,3-5,8,17H2,1-2H3/b16-13+ |
InChI 键 |
OWVUKGIGTQUAQP-DTQAZKPQSA-N |
手性 SMILES |
CCCCCCN1C2=CC=CC=C2N=C1/C=C/C3=CC=C(C=C3)OC |
规范 SMILES |
CCCCCCN1C2=CC=CC=C2N=C1C=CC3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11603371.png)
![N-ethyl-6-imino-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11603373.png)
![2-{(2E)-2-[2-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-1,3-thiazol-4(5H)-one](/img/structure/B11603378.png)
![2-((3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B11603380.png)

![6-imino-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-N-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11603395.png)

![ethyl 3,3,3-trifluoro-2-[(4-hydroxyphenyl)amino]-N-[(4-methoxyphenyl)carbonyl]alaninate](/img/structure/B11603413.png)
![9-ethyl-4-methyl-3-phenyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B11603414.png)

![ethyl {[5-cyano-2-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2H-1,3-thiazin-6-yl]sulfanyl}acetate](/img/structure/B11603419.png)
![dimethyl 2-(4,4,9-trimethyl-1,2-dioxo-5-thioxo-1,2,4,5-tetrahydro-6H-pyrrolo[3,2,1-ij]quinolin-6-ylidene)-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11603421.png)
![7-[(2-chlorophenyl)methyl]-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B11603427.png)
![6-(4-Chlorophenyl)-5-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B11603440.png)
